molecular formula C17H15BrN2S B3018084 4-(4-Bromophenyl)-6-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione CAS No. 2309825-87-2

4-(4-Bromophenyl)-6-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione

Cat. No.: B3018084
CAS No.: 2309825-87-2
M. Wt: 359.29
InChI Key: WOZFGMKMWWBRJI-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-6-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione is a heterocyclic compound that features a tetrahydropyrimidine ring substituted with bromophenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-6-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoacetophenone and 4-methylbenzaldehyde with thiourea in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired tetrahydropyrimidine-2-thione derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-6-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-(4-Bromophenyl)-6-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-6-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione involves its interaction with specific molecular targets. The bromophenyl and methylphenyl groups contribute to its binding affinity and specificity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-6-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione
  • 4-(4-Fluorophenyl)-6-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione
  • 4-(4-Methoxyphenyl)-6-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione

Uniqueness

The uniqueness of 4-(4-Bromophenyl)-6-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2-thione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(4-bromophenyl)-6-(4-methylphenyl)-3,4-dihydro-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2S/c1-11-2-4-12(5-3-11)15-10-16(20-17(21)19-15)13-6-8-14(18)9-7-13/h2-10,16H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZFGMKMWWBRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(NC(=S)N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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